molecular formula C43H35N7O6 B15185747 Acetamide, N-(2-(4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-((4-(2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- CAS No. 136603-31-1

Acetamide, N-(2-(4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-((4-(2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-

Cat. No.: B15185747
CAS No.: 136603-31-1
M. Wt: 745.8 g/mol
InChI Key: QHJBLUJWYVCSPY-UHFFFAOYSA-N
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Description

Acetamide, N-(2-(4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-((4-(2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including an acetamide, a quinazolinone, and a naphthyridine moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the core quinazolinone structure, followed by the introduction of the hexahydro-1H-azepin-1-yl and nitrophenyl groups. The final steps involve the coupling of the naphthyridine moiety and the acetamide group. Common reagents used in these reactions include various amines, nitro compounds, and acylating agents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The acetamide and quinazolinone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an aniline derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its multiple functional groups can interact with various biological targets, making it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest possible activity against certain diseases, such as cancer or infectious diseases. Further research is needed to explore its pharmacokinetics, toxicity, and therapeutic efficacy.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of this compound depends on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The quinazolinone and naphthyridine moieties are known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core structure and may exhibit similar biological activities.

    Naphthyridine derivatives: Compounds with the naphthyridine moiety can have comparable chemical properties and applications.

    Acetamide derivatives: These compounds contain the acetamide functional group and may participate in similar chemical reactions.

Uniqueness

The uniqueness of Acetamide, N-(2-(4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)-2-((4-(2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

136603-31-1

Molecular Formula

C43H35N7O6

Molecular Weight

745.8 g/mol

IUPAC Name

N-[2-[4-(azepan-1-yl)-3-nitrophenyl]-4-oxoquinazolin-3-yl]-2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetamide

InChI

InChI=1S/C43H35N7O6/c51-38(27-56-32-19-16-29(17-20-32)40(52)34-25-30-13-10-22-44-41(30)46-39(34)28-11-4-3-5-12-28)47-49-42(45-35-15-7-6-14-33(35)43(49)53)31-18-21-36(37(26-31)50(54)55)48-23-8-1-2-9-24-48/h3-7,10-22,25-26H,1-2,8-9,23-24,27H2,(H,47,51)

InChI Key

QHJBLUJWYVCSPY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3NC(=O)COC5=CC=C(C=C5)C(=O)C6=C(N=C7C(=C6)C=CC=N7)C8=CC=CC=C8)[N+](=O)[O-]

Origin of Product

United States

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